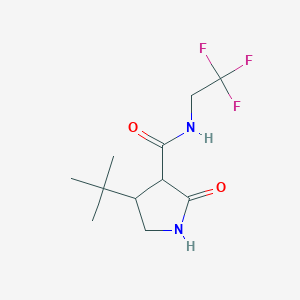
4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide” is likely a complex organic molecule. It appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxamide group, which is a common functional group in organic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the trifluoroethyl group could make the compound more electronegative and polar .Applications De Recherche Scientifique
Scientific Research Applications of 4-tert-Butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide
The compound 4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide is a versatile molecule with potential applications in various fields of scientific research. Below is a comprehensive analysis of its unique applications across six distinct fields:
Antimicrobial Agent Development: This compound has been utilized as a building block in the synthesis of novel organic compounds with antimicrobial properties. Its derivatives have shown moderate activity against several microorganisms, suggesting its potential use in developing new antibacterial and antifungal agents .
Cancer Research: Derivatives of this compound have been explored for their anti-cancer properties. Studies indicate that these compounds can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis, making them promising candidates for the development of new anti-cancer drugs .
Nonlinear Optical (NLO) Materials: The structural flexibility of this compound allows for the development of materials with nonlinear optical properties. These materials are crucial for applications such as optical switching, modulation, and telecommunication technologies .
Drug Discovery and Design: The conformational flexibility and the capacity for hydrogen bond formation make this compound an important synthetic strategy in drug discovery. Its incorporation into drug molecules can enhance favorable interactions with biological macromolecules, potentially leading to more effective pharmaceuticals .
High-Throughput Screening for Protease Inhibitors: This compound has been identified as a lead molecule in high-throughput screening efforts to find inhibitors for proteases like the SARS main protease (3CLpro). Such inhibitors are vital for developing treatments for diseases caused by coronaviruses and other pathogens .
Synthesis of Coordination Compounds: The compound serves as a ligand in the synthesis of coordination compounds with transition metals. These compounds have intriguing catalytic and electrochemical properties, which are beneficial for various industrial and environmental applications .
Mécanisme D'action
Propriétés
IUPAC Name |
4-tert-butyl-2-oxo-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O2/c1-10(2,3)6-4-15-8(17)7(6)9(18)16-5-11(12,13)14/h6-7H,4-5H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKSZCBDNXOVIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2360016.png)
![methyl 4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate](/img/structure/B2360017.png)
![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2360020.png)
![7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione](/img/structure/B2360021.png)
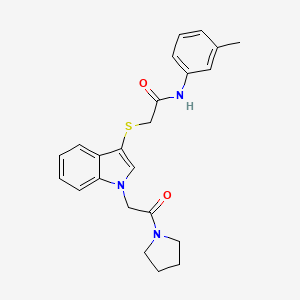
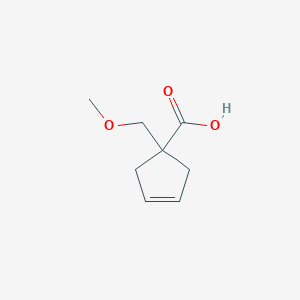
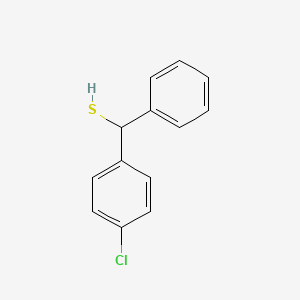
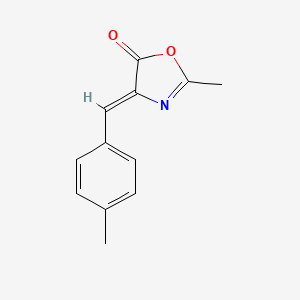
![(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide](/img/structure/B2360028.png)

![N-(3,4-difluorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2360031.png)
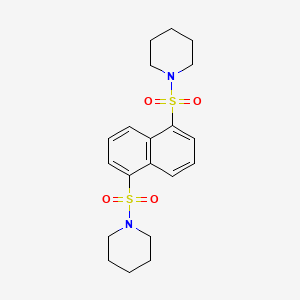
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2360033.png)
![Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2360034.png)